2-(Benzylthio)-4-chlorobenzoic Acid Chloride
Overview
Description
Synthesis Analysis
The synthesis of compounds related to 2-(Benzylthio)-4-chlorobenzoic Acid Chloride involves complex chemical reactions, often starting from simpler benzoic acid derivatives. For instance, the synthesis of 4-chloro-N-(2-methoxyphenyl)benzamide was achieved by refluxing 4-chlorobenzoyl chloride with o-anisidine, showcasing a method that could potentially be adapted for the synthesis of 2-(Benzylthio)-4-chlorobenzoic Acid Chloride (Saeed, Khera, & Simpson, 2009).
Molecular Structure Analysis
The molecular structure of compounds closely related to 2-(Benzylthio)-4-chlorobenzoic Acid Chloride, such as 4-chlorobenzoic acid–quinoline, reveals almost planar molecular conformations with specific dihedral angles between functional groups. This suggests that 2-(Benzylthio)-4-chlorobenzoic Acid Chloride could also exhibit a planar structure, which is essential for understanding its reactivity and interactions (Gotoh, Katagiri, & Ishida, 2010).
Chemical Reactions and Properties
The reactivity of compounds similar to 2-(Benzylthio)-4-chlorobenzoic Acid Chloride is highlighted by their participation in various chemical reactions. For example, the compound 4-Chloro-N-(2-methoxyphenyl)benzamide exhibits weak intramolecular N—H⋯O interactions, which could be comparable to the reactions 2-(Benzylthio)-4-chlorobenzoic Acid Chloride might undergo (Saeed, Khera, & Simpson, 2009).
Physical Properties Analysis
The physical properties of related compounds, such as crystal structure and hydrogen bonding patterns, provide insights into the physical characteristics that 2-(Benzylthio)-4-chlorobenzoic Acid Chloride might exhibit. The crystal structure of 3-chlorobenzo[b]thiophene-2-carbonyl chloride, for instance, reveals interactions and packing structures dominated by Van der Waals forces, which could also be relevant to 2-(Benzylthio)-4-chlorobenzoic Acid Chloride (Tarighi, Abbasi, Zamanian, Badiei, & Ghoranneviss, 2009).
Chemical Properties Analysis
Analyzing the chemical properties of compounds similar to 2-(Benzylthio)-4-chlorobenzoic Acid Chloride reveals important aspects such as reactivity towards different functional groups and the stability of the compound under various conditions. The study on the photodecomposition of chlorobenzoic acids provides insights into the potential reactivity and stability of 2-(Benzylthio)-4-chlorobenzoic Acid Chloride under light exposure (Crosby & Leitis, 1969).
Scientific Research Applications
Toxicity Assessment : Benzoic acid derivatives, including chlorobenzoic acids, have been assessed for toxicity. Subchronic oral intake can cause liver and kidney damage, with 4-chlorobenzoic acid showing severe effects (Gorokhova et al., 2020).
Photodecomposition : Ultraviolet irradiation of chlorobenzoic acids can produce hydroxybenzoic acids and benzoic acid. For 4-chloro isomers, there's a 90% conversion to benzoic acid (Crosby & Leitis, 1969).
Pharmaceutical Applications : Pure-component parameters for benzoic acid and chlorobenzoic acids can model phase equilibria in pharmaceutical mixtures, aiding in process design and solubility screening (Reschke et al., 2016).
Molecular Structure and Interactions : Studies on isomeric compounds show that halogen bonds dictate packing preferences in solid solutions, as observed with compounds like 4-bromo-2-chloro benzoic acid (Pramanik et al., 2017).
Biodegradation : Certain bacteria can degrade chlorobenzoic acids, demonstrating activities like oxygenation, dehydrogenation, and turnover of chlorocatechols and chloromuconic acids. This highlights the role of these compounds in bioremediation and pollution control (Dorn et al., 2004).
Chemical Reactions and Synthesis : Research indicates the efficiency and yields in the synthesis of related compounds, like 2-chlorobenzothiazoles, can be improved by adding water to the reaction, potentially due to partial hydrolysis of sulfuryl chloride (Wimmer et al., 2018).
Antibacterial Applications : Novel pyridyl benzoate derivatives exhibit antibacterial activity, suggesting a potential area for developing antibacterial compounds (Eldeab, 2019).
Mechanism of Action
Target of Action
It’s worth noting that similar compounds, such as 1,3-benzodioxole derivatives, have been found to act as potent auxin receptor agonists . Auxin receptors play a crucial role in plant growth and development, particularly in root growth .
Mode of Action
For instance, acid chlorides, like 2-(Benzylthio)-4-chlorobenzoic Acid Chloride, are known to react with nucleophiles, leading to various chemical transformations .
Biochemical Pathways
For example, 1,3-Benzodioxole derivatives have been shown to enhance root-related signaling responses in plants .
Pharmacokinetics
It’s important to note that the pharmacokinetics of a compound can be influenced by various factors, including its chemical structure, the route of administration, and the physiological status of the organism .
Result of Action
For instance, 1,3-Benzodioxole derivatives have been shown to promote root growth in plants by enhancing root-related signaling responses .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other chemicals can affect the activity and stability of a compound . .
Future Directions
Benzothiazoles, which “2-(Benzylthio)-4-chlorobenzoic Acid Chloride” is related to, have played an important role in the field of biochemistry and medicinal chemistry due to their highly pharmaceutical and biological activity . The future development trend and prospect of the synthesis of benzothiazoles were anticipated .
properties
IUPAC Name |
2-benzylsulfanyl-4-chlorobenzoyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10Cl2OS/c15-11-6-7-12(14(16)17)13(8-11)18-9-10-4-2-1-3-5-10/h1-8H,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCLDCZQCSWJORK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CSC2=C(C=CC(=C2)Cl)C(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10Cl2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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